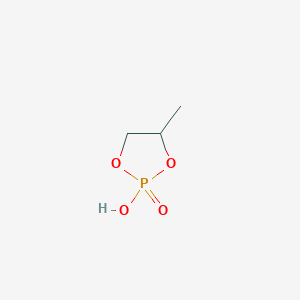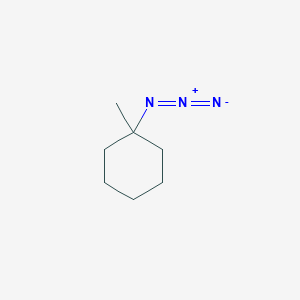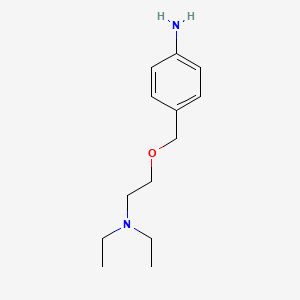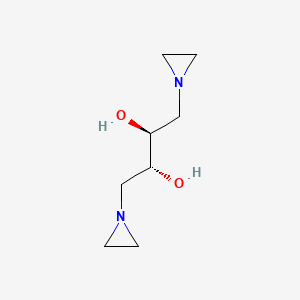
5,6-Dibromopyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dibromopyrimidine-2,4(1H,3H)-dione is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine-2,4(1H,3H)-dione. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5,6-Dibromopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound, with changes in the oxidation state of the bromine atoms.
科学研究应用
5,6-Dibromopyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 5,6-Dibromopyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- 5-Bromopyrimidine-2,4(1H,3H)-dione
- 6-Bromopyrimidine-2,4(1H,3H)-dione
- Pyrimidine-2,4(1H,3H)-dione
Comparison: 5,6-Dibromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly enhances its reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. This dual bromination allows for more versatile chemical modifications and a broader range of applications in various fields.
属性
CAS 编号 |
21428-26-2 |
|---|---|
分子式 |
C4H2Br2N2O2 |
分子量 |
269.88 g/mol |
IUPAC 名称 |
5,6-dibromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H2Br2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |
InChI 键 |
CESGCUSHERQJST-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(NC(=O)NC1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)

![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)





![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)


